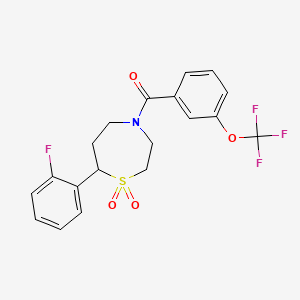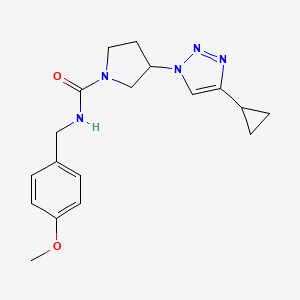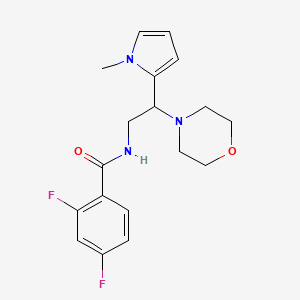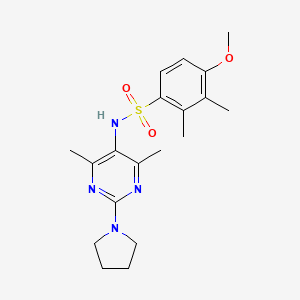![molecular formula C19H21N5O2S B2933360 N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 890638-31-0](/img/structure/B2933360.png)
N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photodynamic Therapy and Photosensitizers
Research on zinc phthalocyanine derivatives substituted with sulfonamide groups has shown promising applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in PDT. The ability to generate singlet oxygen efficiently is crucial for the therapeutic efficacy in targeting cancer cells through light-induced reactions (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition Studies
Sulfonamide derivatives have been explored for their inhibitory activity against various enzymes, including carbonic anhydrase (CA) and acetylcholinesterase (AChE), which are targets for treating conditions like glaucoma, neurological disorders, and certain cancers. Compounds incorporating sulfonamide pharmacophores exhibit potent inhibitory activity against human CA isoenzymes and AChE, suggesting their utility in designing new therapeutic agents with low cytotoxicity (Ozgun et al., 2019).
Molecular Docking and Drug Design
Molecular docking studies of tetrazole derivatives have provided insights into the orientation and interaction of these molecules within the active sites of target enzymes, such as cyclooxygenase-2 (COX-2). This approach aids in understanding the binding affinities and mechanism of action, offering a pathway for the design of COX-2 inhibitors with potential anti-inflammatory and anticancer applications (Al-Hourani et al., 2015).
Antiviral Research
Compounds with specific structural features have been identified as selective inhibitors of viral replication, exemplified by research targeting cytomegalovirus (CMV) DNA maturation. These studies highlight the role of novel nonnucleoside inhibitors in interfering with viral DNA maturation and packaging, offering insights into the development of antiviral therapeutics (Buerger et al., 2001).
Cell Viability and Toxicity Assays
Tetrazolium-based assays, such as MTT, XTT, and related derivatives, are widely used for assessing cell viability and drug sensitivity. These compounds are metabolically reduced in viable cells to formazan products, providing quantitative measures of cell proliferation and cytotoxicity, crucial for screening potential therapeutic compounds (Cory et al., 1991).
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-5-6-15(11-13(12)2)20-18(25)14(3)27-19-21-22-23-24(19)16-7-9-17(26-4)10-8-16/h5-11,14H,1-4H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQWEBDYVZDPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)SC2=NN=NN2C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





azanium chloride](/img/structure/B2933283.png)
![(1-methyl-1H-pyrazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2933284.png)

![N-(2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2933290.png)
![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2933291.png)

![[1-(Oxane-4-carbonyl)azetidin-3-yl]methanesulfonyl fluoride](/img/structure/B2933296.png)


![ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2933300.png)